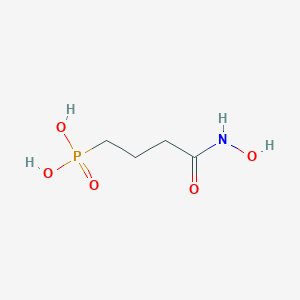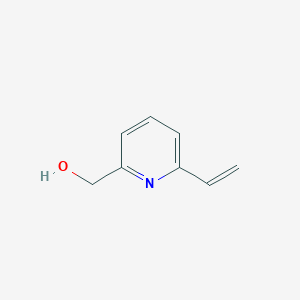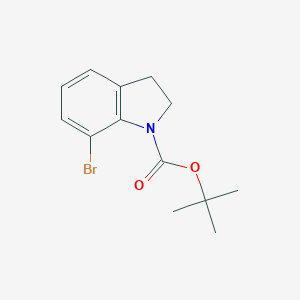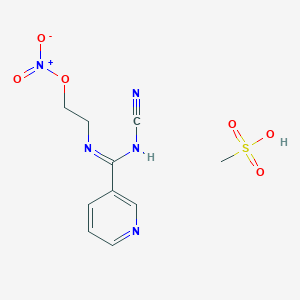
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPTIO and is used as a nitric oxide scavenger in biological systems.
Mécanisme D'action
CPTIO acts as a nitric oxide scavenger by reacting with nitric oxide to form a stable nitroxyl radical. This reaction prevents nitric oxide from reacting with other molecules in the biological system, which can lead to cell damage and inflammation. CPTIO also acts as a spin trap by reacting with free radicals to form a stable adduct that can be detected using electron paramagnetic resonance (EPR) spectroscopy.
Effets Biochimiques Et Physiologiques
CPTIO has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various disease models, including sepsis and ischemia-reperfusion injury. CPTIO has also been shown to improve vascular function in animal models of hypertension and atherosclerosis. Additionally, CPTIO has been shown to protect against neuronal damage in models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPTIO in lab experiments is its high purity and availability. The synthesis method has been optimized for high yield and purity, which makes it easy to obtain for research purposes. Additionally, CPTIO has a well-defined mechanism of action, which makes it a useful tool for studying nitric oxide signaling pathways and free radical biology. However, one limitation of using CPTIO is its potential to react with other molecules in biological systems, which can lead to off-target effects.
Orientations Futures
There are several future directions for the study of CPTIO. One potential direction is the development of new synthesis methods that can improve yield and purity. Another direction is the study of CPTIO in combination with other compounds to enhance its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration route for CPTIO in various disease models. Finally, the development of new CPTIO derivatives with improved properties could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of CPTIO involves the reaction of 3-pyridinecarboximidamide with potassium cyanate and nitroxyethyl chloride in the presence of methanesulfonic acid. The reaction yields a white crystalline solid which is then purified through recrystallization. This synthesis method has been optimized for high yield and purity, making CPTIO readily available for research purposes.
Applications De Recherche Scientifique
CPTIO has been extensively studied for its potential applications in various fields of science. It is commonly used as a nitric oxide scavenger in biological systems, which makes it useful in the study of nitric oxide signaling pathways. CPTIO has also been used as a spin trap for the detection of free radicals in biological systems. Additionally, CPTIO has been used in the study of oxidative stress and inflammation in various disease models.
Propriétés
Numéro CAS |
134431-49-5 |
|---|---|
Nom du produit |
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate |
Formule moléculaire |
C10H13N5O6S |
Poids moléculaire |
331.31 g/mol |
Nom IUPAC |
2-[[(cyanoamino)-pyridin-3-ylmethylidene]amino]ethyl nitrate;methanesulfonic acid |
InChI |
InChI=1S/C9H9N5O3.CH4O3S/c10-7-13-9(8-2-1-3-11-6-8)12-4-5-17-14(15)16;1-5(2,3)4/h1-3,6H,4-5H2,(H,12,13);1H3,(H,2,3,4) |
Clé InChI |
BIBJJSCMCXFMML-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1=CC(=CN=C1)C(=NCCO[N+](=O)[O-])NC#N |
SMILES canonique |
CS(=O)(=O)O.C1=CC(=CN=C1)C(=NCCO[N+](=O)[O-])NC#N |
Autres numéros CAS |
134431-49-5 |
Synonymes |
KRN 2391 KRN-2391 KRN2391 N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



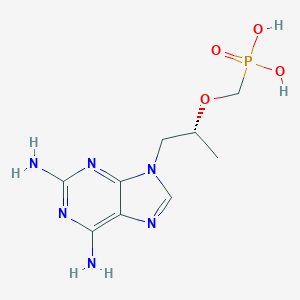
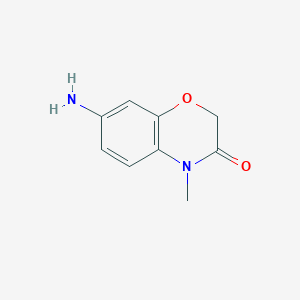
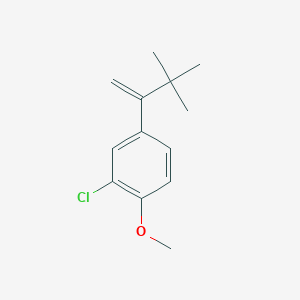
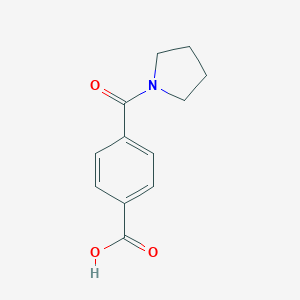
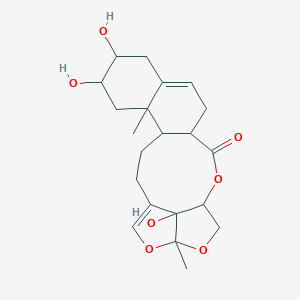
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)
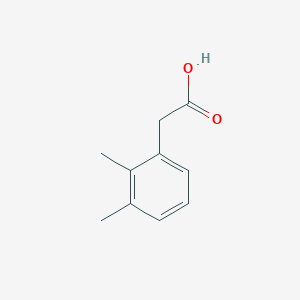
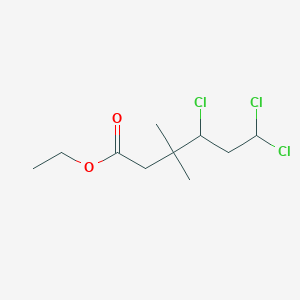
![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)
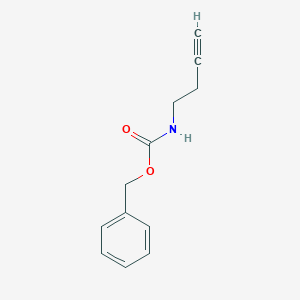
![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)
